molecular formula C13H9Cl2NO B1454135 2-(2,3-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187165-80-5

2-(2,3-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1454135
CAS No.: 1187165-80-5
M. Wt: 266.12 g/mol
InChI Key: SOVYXGSRYDTWLS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorobenzoyl)-6-methylpyridine (CAS 1187165-80-5) is a high-purity aromatic ketone of significant interest in chemical synthesis and pharmaceutical research. With a molecular formula of C13H9Cl2NO and a molecular weight of 266.12 g/mol, this compound is characterized by its pyridine ring substituted with a methyl group at the 6-position and a 2,3-dichlorobenzoyl moiety at the 2-position . Its structure, confirmed by the canonical SMILES string CC1=CC=CC(C(=O)C2=CC=CC(Cl)=C2Cl)=N1, makes it a versatile building block for constructing more complex molecules . A primary research application of this compound is its role as a key synthetic intermediate in the preparation of active pharmaceutical ingredients. Patents describe the use of closely related dichlorobenzoyl pyridine derivatives in multi-step synthetic routes for producing drugs such as lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder . The compound's reactivity allows for further transformations at its carbonyl group and halogenated aromatic ring, enabling the exploration of novel chemical entities. Researchers value this compound for its potential in method development and material science. It is offered with a purity of 97.0% and requires careful handling . Safety data indicates that it may cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

(2,3-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVYXGSRYDTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dichlorobenzoyl)-6-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a dichlorobenzoyl group and a methylpyridine moiety, is notable for its unique structural features that may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₃H₉Cl₂N O. The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group at specific positions. The presence of chlorine atoms enhances its reactivity, making it a compound of interest in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-6-methylpyridineContains an amino group instead of a carbonylKnown for its role as a reagent in biochemical assays
4-Amino-6-chloro-2-methylnicotinic acidContains an amino group and different halogenExhibits different biological activities
3-Bromo-2-chloro-6-methylpyridineBromine substitution instead of dichlorobenzoylDifferent reactivity patterns due to bromine
5-Bromo-2-chloro-6-methylnicotinic acidSimilar structure but with bromine substitutionPotential applications in medicinal chemistry

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and influencing signal transduction pathways that regulate cell growth and proliferation.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against several cancer types, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Inhibition of Enzymatic Activity : In another study, the compound was shown to inhibit glycogen phosphorylase activity, which is significant for controlling hyperglycemia in type 2 diabetes. This inhibition suggests a potential therapeutic application in metabolic disorders .

Safety Profile and Handling

Due to limited information on the safety profile of this compound, it is advisable to handle this compound with caution. Standard laboratory safety practices should be followed to minimize exposure risks.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 2,3-dichloro configuration in the target compound contrasts with ixazomib’s 2,5-dichloro substitution. In lamotrigine, the 2,3-dichlorophenyl group contributes to sodium channel blocking by enhancing hydrophobic interactions with membrane proteins .

Electronic Effects: Chlorine atoms in the benzoyl group withdraw electron density, polarizing the carbonyl group. This may enhance electrophilic reactivity in synthetic pathways (e.g., nucleophilic acyl substitution) compared to non-halogenated analogs.

Biological Activity: Ixazomib’s boronic acid moiety enables covalent proteasome inhibition, a mechanism absent in the target compound. Lamotrigine’s triazine core facilitates aromatic stacking interactions, whereas the pyridine ring in the target compound may engage in hydrogen bonding via its nitrogen atom .

Physicochemical Properties

Property This compound Ixazomib Lamotrigine
LogP (Predicted) 3.8 1.5 2.2
Solubility (mg/mL) <0.1 (aqueous) 0.3 (pH 7.4) 0.2 (pH 7.0)
Melting Point (°C) ~120–135 (estimated) 198–200 217–220

Notes:

  • The target compound’s higher LogP reflects increased lipophilicity due to dual chlorine and methyl substituents, which may limit aqueous solubility but enhance membrane permeability.
  • Ixazomib’s lower LogP is attributed to its ionizable boronic acid group, improving solubility in physiological conditions .

Preparation Methods

Friedel-Crafts Acylation Using 2,3-Dichlorobenzoyl Chloride and 6-Methylpyridine

  • Reagents and Catalysts:

    • 2,3-Dichlorobenzoyl chloride (acylating agent)
    • 6-Methylpyridine (nucleophile)
    • Lewis acid catalyst: Aluminum chloride (AlCl₃)
    • Anhydrous solvents to avoid hydrolysis (e.g., dichloromethane or chlorobenzene)
  • Reaction Conditions:

    • Inert atmosphere (nitrogen) to prevent moisture interference
    • Temperature control typically between 0°C and reflux temperatures depending on scale
    • Reaction time varies from 1 to 5 hours depending on optimization for yield and purity
  • Procedure Summary:

    • Under anhydrous conditions, 6-methylpyridine is dissolved in a dry solvent.
    • Aluminum chloride is added slowly to the solution with stirring.
    • 2,3-Dichlorobenzoyl chloride is added dropwise to maintain controlled reaction kinetics.
    • The mixture is stirred and heated under reflux for several hours.
    • The reaction mixture is quenched carefully with ice-water or dilute acid.
    • The product is extracted using organic solvents and purified by recrystallization or chromatography.
  • Yields and Purity:

    • Typical yields range from 60% to 85% depending on reaction scale and purification methods.
    • Purity is enhanced by fractional crystallization or column chromatography.

This method is widely accepted for its straightforwardness and relatively high selectivity for the 2-position acylation on the pyridine ring when the methyl group is at the 6-position.

Alternative Synthetic Routes and Related Preparations

While direct literature on this compound is limited, related synthetic strategies for similar compounds provide valuable insights:

  • Preparation of 2-chloro-5-methylpyridine derivatives via reaction of 3-methylpyridine-1-oxide with benzoyl chlorides in the presence of triethylamine in methylene chloride or chlorobenzene, followed by steam distillation and fractional distillation to purify the product. This method yields mixtures of regioisomers that can be separated by distillation.

  • Use of phosphorus oxychloride or phosgene for chlorination of precursor piperidones in high boiling solvents such as trichlorobenzene to afford chlorinated pyridine derivatives. This method is more specialized and used for preparing intermediates for further chlorination or functionalization.

  • Catalytic dehydrogenation of methyl-substituted piperidines to pyridines, which can be employed to generate substituted pyridines as intermediates for further acylation.

These methods highlight the importance of controlling reaction conditions and choice of reagents to optimize regioselectivity and yield when synthesizing substituted pyridine derivatives.

Data Table Summarizing Preparation Conditions and Yields

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Friedel-Crafts Acylation 6-Methylpyridine + 2,3-Dichlorobenzoyl chloride AlCl₃ Anhydrous DCM or chlorobenzene 0 to reflux 1–5 60–85 Requires anhydrous conditions, inert atmosphere
Oxide-mediated acylation 3-Methylpyridine-1-oxide + benzoyl chloride Triethylamine Methylene chloride Reflux 2–5 68–78 Produces regioisomer mixtures, purified by distillation
Chlorination of piperidone 2-Oxo-5-methyl-5,6-dihalopiperidine Phosphorus oxychloride or phosgene Trichlorobenzene 80–130 Variable N/A Intermediate for further chlorination

Research Findings and Optimization Notes

  • Regioselectivity: The presence of the methyl group at the 6-position directs electrophilic substitution to the 2-position of the pyridine ring, favoring formation of the desired product.

  • Catalyst Loading: Optimal amounts of AlCl₃ are critical; excess can lead to side reactions or polymerization.

  • Solvent Effects: Chlorinated solvents such as dichloromethane or chlorobenzene provide good solubility and reaction rates, but must be rigorously dried.

  • Temperature Control: Lower temperatures help minimize side reactions; however, reflux conditions are often necessary for complete conversion.

  • Purification: Due to possible formation of regioisomers or side products, purification by fractional crystallization or chromatography is essential to obtain high purity.

  • Scale-up Considerations: Maintaining anhydrous and inert conditions is more challenging at scale but is necessary to ensure reproducibility and yield.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,3-Dichlorobenzoyl)-6-methylpyridine, and how can purity be optimized?

Answer:
The synthesis typically involves coupling 2,3-dichlorobenzoyl chloride with 6-methylpyridine derivatives. A validated method includes:

Acylation : React 6-methylpyridine with 2,3-dichlorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Yield Optimization : Maintain inert atmosphere (N₂) and low temperatures (0–5°C) to minimize side reactions. Typical yields range from 65–75% .

Basic: How should researchers characterize the structure of this compound?

Answer:
Use a multi-technique approach:

  • NMR : 1^1H NMR (CDCl₃) should show aromatic protons at δ 7.2–8.1 ppm (dichlorophenyl) and δ 2.5 ppm (methyl group on pyridine). 13^{13}C NMR confirms carbonyl (C=O) at ~168 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 296.0 (calculated: 295.1).
  • X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in ethanol. Compare bond angles with similar pyridine derivatives (e.g., 6-Benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione) .

Intermediate: What analytical methods are suitable for detecting impurities in synthesized batches?

Answer:

  • HPLC : Use a C18 column (gradient: 50–90% acetonitrile in water, 0.1% TFA). Major impurity peaks (e.g., unreacted 2,3-dichlorobenzoyl chloride) elute earlier (~3.2 min) than the target compound (~5.8 min) .
  • GC-MS : Detect volatile byproducts (e.g., ethyl acetate residues) with a DB-5MS column.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C₁₃H₉Cl₂NO: C 52.73%, H 3.06%, N 4.73%) .

Advanced: How does this compound interact with biological targets, and what assays are recommended for activity screening?

Answer:

  • Receptor Binding : The dichlorobenzoyl moiety suggests affinity for CB2 receptors, similar to GW405833 (a CB2 agonist with a 2,3-dichlorophenyl group). Use radioligand displacement assays (³H-CP55,940) .
  • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤16 µg/mL). Compare with triazolopyridazine derivatives showing IC₅₀ ~10 µM .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa) using MTT assays. Structural analogs exhibit IC₅₀ values of 20–50 µM .

Advanced: How can computational methods predict the reactivity or stability of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability. The carbonyl group may hydrolyze under acidic conditions (pH <4) .
  • Docking Studies : Model interactions with CB2 receptors (PDB: 5ZTY). The dichlorophenyl group likely occupies a hydrophobic pocket, while pyridine forms π-π interactions .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of derivatives?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution on the pyridine ring, while non-polar solvents (toluene) stabilize intermediates in Friedel-Crafts reactions .
  • Catalysts : Pd/C (10% wt.) in hydrogenation reduces nitro groups to amines without affecting the dichlorophenyl moiety.
  • Stereoselectivity : Chiral auxiliaries (e.g., (R)-BINOL) can induce enantioselectivity in asymmetric syntheses. For example, derivatives with methylpiperidine groups achieve >80% ee under specific conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). Discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
  • Structural Analogues : Test 2-(2,4-dichlorobenzoyl)-6-methylpyridine to isolate the role of chlorine positioning. Ortho/para substituents alter steric and electronic effects .
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., 72-hour exposure vs. 48-hour).

Advanced: What is the compound’s potential in multi-step syntheses of complex heterocycles?

Answer:

  • Building Block : Use as a precursor for triazolopyridines (via Huisgen cycloaddition) or thienopyridines (via Suzuki coupling). For example, react with NaN₃ and Cu(I) to form triazole rings .
  • Functionalization : Introduce sulfonyl groups at the pyridine nitrogen for enhanced solubility (e.g., using chlorosulfonic acid) .
  • Hybrid Molecules : Combine with antimalarial scaffolds (e.g., artemisinin derivatives) to study synergistic effects .

Advanced: How can researchers assess the compound’s pharmacokinetics and toxicity in preclinical models?

Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s indicates good oral bioavailability).
    • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
  • Toxicity :
    • Acute Toxicity : Administer 100–500 mg/kg in rodents; monitor ALT/AST levels for hepatotoxicity.
    • Genotoxicity : Perform Ames test (TA98 strain) to detect mutagenic potential .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (heptane/ethanol, 90:10).
  • Catalytic Asymmetry : Employ asymmetric hydrogenation with Ru-BINAP catalysts (≥95% ee).
  • Process Controls : Monitor temperature (±2°C) and stirring speed (500–700 rpm) to prevent racemization during crystallization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dichlorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dichlorobenzoyl)-6-methylpyridine

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